molecular formula C12H9ClN2O B8570667 N-(3-chloropyridin-2-yl)benzamide

N-(3-chloropyridin-2-yl)benzamide

Cat. No.: B8570667
M. Wt: 232.66 g/mol
InChI Key: OKPUWPASCHXFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloropyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C12H9ClN2O and its molecular weight is 232.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

N-(3-chloropyridin-2-yl)benzamide

InChI

InChI=1S/C12H9ClN2O/c13-10-7-4-8-14-11(10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16)

InChI Key

OKPUWPASCHXFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 5 mL vial were added Pd(OAc)2 (6.85 mg, 0.03 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane) (35.3 mg, 0.06 mmol), N-(3-chloropyridin-2-yl)benzamide (15.30 mg, 10.78 %) and cesium carbonate (477 mg, 1.46 mmol) in dioxane (2 mL) to give a yellow solution. The flask was evacuated and filled with Nitrogen three times. Then, 2,3-dichloropyridine (99 mg, 0.67 mmol) was added. The reaction mixture was stirred overnight at 80°C. The reaction mixture was diluted with EtOAc (3 mL) and filtered. The solid was washed with EtOAc and the collected organic layers were evaporated to dryness, to give the crude product. The compound was purified by preparative HPLC on a Kromasil C8 column (10 µm 250x20 ID mm) using a gradient of 10-50% acetonitrile in H2O/ACN/FA 95/5/0.2 buffer, over 20 minutes with a flow of 19 mL/min. The compounds were detected by UV at 230nm. (15,3 mg pure product). The reaction was repeated at 80C, RT and 110C on microwave, overnight and a weekend: the yield remains very low for all conditions except for the reaction at RT (no product at all).
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
6.1e-05 mol
Type
reagent
Reaction Step One
Quantity
0.002 L
Type
solvent
Reaction Step Two
Quantity
0.00061 mol
Type
reactant
Reaction Step Three
Quantity
0.000671 mol
Type
reactant
Reaction Step Four
Quantity
6.1e-05 mol
Type
catalyst
Reaction Step Five
Quantity
3.05e-05 mol
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.